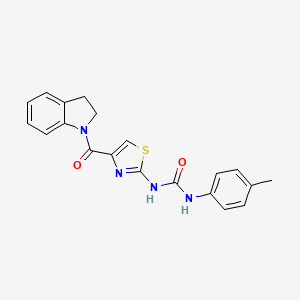

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

描述

属性

IUPAC Name |

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-13-6-8-15(9-7-13)21-19(26)23-20-22-16(12-27-20)18(25)24-11-10-14-4-2-3-5-17(14)24/h2-9,12H,10-11H2,1H3,(H2,21,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUNVNUHSNYQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Indoline-1-carbonyl chloride: Indoline is reacted with thionyl chloride to form indoline-1-carbonyl chloride.

Thiazole Formation: The indoline-1-carbonyl chloride is then reacted with a thiazole derivative under basic conditions to form the thiazol-2-yl intermediate.

Urea Formation: Finally, the thiazol-2-yl intermediate is reacted with p-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

化学反应分析

Types of Reactions

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

科学研究应用

Chemical Synthesis and Properties

The synthesis of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. Key steps include:

- Formation of Indoline-1-carbonyl chloride : Indoline is reacted with thionyl chloride.

- Thiazole Formation : The indoline derivative is reacted with a thiazole under basic conditions.

- Urea Formation : The thiazole intermediate is then reacted with p-tolyl isocyanate to yield the target compound.

This synthetic route highlights the compound's complex structure, which includes indoline, thiazole, and urea functionalities.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can undergo reduction to yield amines or alcohols.

- Substitution : Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Biology

The compound has been investigated for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated significant anticancer activity in vitro and in vivo studies .

Medicine

Due to its unique structure and properties, this compound is being explored for potential therapeutic applications:

- Drug Development : Its derivatives are being evaluated as potential candidates for new drug formulations targeting specific diseases, including cancer and infections .

Industrial Applications

In industrial settings, this compound may find use in:

- Material Development : Its chemical properties can be harnessed for developing new materials with specific functionalities.

- Catalysis : It could serve as a catalyst in various chemical reactions due to its reactive functional groups .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds related to this compound:

- Anticancer Activity : A study demonstrated that derivatives with thiazole rings showed enhanced anticancer activity compared to their analogs without these moieties. The introduction of electron-donating groups was found to increase activity significantly .

- Mechanism Exploration : Investigations into the mechanism of action revealed that such compounds might interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways crucial for disease progression .

作用机制

The mechanism of action of 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

相似化合物的比较

The following analysis compares 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea with structurally related compounds from the literature, focusing on substituent effects, spectroscopic features, synthesis, and computational predictions.

Structural and Functional Group Variations

A. Urea vs. Thiourea Derivatives

- Thiourea Analog (1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea): Replacing the urea oxygen with sulfur (thiourea) alters hydrogen-bonding capacity and electronic properties. DFT studies predict higher electrophilicity for thiourea due to sulfur’s polarizability .

- Expected IR carbonyl (C=O) stretch from the indoline-carbonyl group at ~1650–1750 cm⁻¹, absent in thiourea analogs.

B. Thiazole Substituent Variations

- Piperazinylmethyl-Hydrazinyl Derivatives (Compounds 11a–o) :

- Thiazole substituted with a piperazinylmethyl group linked to a hydrazinyl-oxoethyl chain .

- These derivatives exhibit molecular weights (ESI-MS: 484.2–602.2 [M+H]⁺) and variable aryl substituents (e.g., 3-fluorophenyl, 3,5-dichlorophenyl) .

- High yields (83–89%) suggest robust synthetic routes, likely via nucleophilic addition of isocyanates to thiazol-2-amine precursors .

- Thiophenyl-Thiazole Ureas (TTU6–TTU9): Thiazole substituted with thiophen-2-yl and urea-linked aryl groups (e.g., 4-cyanophenyl, 4-trifluoromethoxyphenyl) . Melting points range widely (199–277°C), influenced by electron-withdrawing groups (e.g., nitro in TTU8) increasing rigidity .

- Molecular weight is expected to exceed analogs due to the indoline moiety (estimated ~450–500 g/mol based on similar structures).

Spectroscopic and Computational Comparisons

生物活性

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple functional groups, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- Core Structure : Urea moiety linked to an indoline and thiazole derivative.

- Chemical Formula : CHNOS

- CAS Number : 955755-19-8

Synthesis Methods

The synthesis typically involves several steps:

- Formation of Indoline-1-carbonyl chloride : Indoline is reacted with thionyl chloride.

- Thiazole Formation : The indoline derivative reacts with a thiazole under basic conditions.

- Final Urea Formation : The thiazole intermediate is reacted with p-tolyl isocyanate to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer activity. For instance, derivatives with indole and thiazole moieties have been shown to inhibit the proliferation of various cancer cell lines, including lung cancer (H460, A549), colon cancer (HT-29), and liver cancer (SMMC-7721). These compounds often induce apoptosis through mechanisms such as inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways .

Antimicrobial Activity

The thiazole moiety in this compound is associated with notable antimicrobial properties. Research indicates that compounds containing thiazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit key inflammatory mediators such as TNFα and IL-6, which are crucial in the pathogenesis of various inflammatory diseases .

The biological activity of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression or inflammatory responses. For example, it may act as an inhibitor of certain kinases or transcription factors that regulate cell proliferation and survival.

Case Studies

Several case studies have explored the biological effects of structurally similar compounds:

- Study on Anticancer Activity : A compound structurally related to this compound was tested against human cancer cell lines, demonstrating IC values in the low micromolar range, indicating potent anticancer effects.

- Antimicrobial Testing : A derivative was evaluated against a panel of bacteria, showing a minimum inhibitory concentration (MIC) below 10 µg/mL for several strains, suggesting strong antimicrobial potential.

常见问题

Q. What synthetic methodologies are recommended for preparing 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, and how do reaction parameters influence yield?

Answer: The compound can be synthesized via multi-component coupling reactions involving indoline, thiazole, and urea precursors. Key steps include:

- Reflux in acetic acid : A mixture of substituted thiazol-4(5H)-one (1.0 equiv) and indole-2-carboxylic acid derivatives (1.1 equiv) in acetic acid under reflux for 3–5 hours, followed by recrystallization (DMF/acetic acid) to isolate the product .

- Temperature optimization : Varying reaction temperatures (e.g., 80–120°C) can influence cyclization efficiency and byproduct formation. For example, higher temperatures may accelerate coupling but risk decomposition .

- Purification : Column chromatography or solvent recrystallization (e.g., ethanol-acetic acid mixtures) improves purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for analogous urea-thiadiazole hybrids .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., urea NH signals at δ 9–11 ppm) and confirms substitution patterns on the thiazole ring .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting impurities like unreacted indoline precursors .

Q. How should researchers design initial biological activity assays for this compound?

Answer:

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to gauge potency .

- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, VEGFR) via fluorometric assays, using ATP-competitive controls .

- Solubility optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid solvent interference .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised during powder handling due to dust formation .

- Spill management : Contain spills with sand or vermiculite, and dispose of waste in labeled containers for incineration .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from toxic fumes (e.g., during reflux) .

Advanced Research Questions

Q. How can computational modeling guide the study of this compound’s target interactions?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase ATP-binding pockets). Validate with MD simulations to assess stability .

- QSAR analysis : Correlate substituent effects (e.g., p-tolyl vs. methoxy groups) with bioactivity to prioritize derivatives for synthesis .

Q. What strategies resolve contradictory bioactivity data across different studies?

Answer:

- Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., 1–100 µM) and incubation times .

- Theoretical alignment : Reconcile discrepancies by revisiting the hypothesized mechanism (e.g., off-target effects vs. assay-specific interference) .

- Orthogonal assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Answer:

- Substituent variation : Modify the p-tolyl group (e.g., electron-withdrawing Cl or NO₂) to enhance target binding. Evidence from analogous urea derivatives shows improved IC₅₀ with halogenated aryl groups .

- Heterocycle replacement : Swap indoline with quinoline or pyridine to alter steric/electronic profiles. For example, pyridinyl analogs exhibit higher solubility .

Q. What methodologies characterize this compound’s stability under physiological conditions?

Answer:

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C suggests suitability for high-temperature applications) .

Q. How can researchers optimize solubility for in vivo studies without compromising activity?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholinoethoxy) to enhance aqueous solubility, as seen in benzoimidazo-thiazole derivatives .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability, monitored via dynamic light scattering (DLS) .

Q. What advanced techniques elucidate metabolic pathways of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。